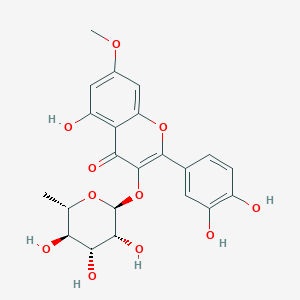
Rhamnetin 3-rhamnoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnetin 3-rhamnoside is a flavonoid compound that is found in various plants, including buckthorn, elderberry, and sea buckthorn. It has been the subject of scientific research due to its potential health benefits, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Microbial and Environmental Applications
Rhamnolipids, a class of glycolipid biosurfactants, have garnered significant attention for their unique properties and applications in various fields. The research by Binbin Shao et al. (2017) delved into the effects of rhamnolipids on microorganism characteristics and their role in composting, highlighting the potential of these compounds in environmental bioremediation and pollutant biodegradation. The study discussed the impact of rhamnolipids on cell surface properties of microorganisms, including cell surface hydrophobicity, and their influence on cell membrane characteristics, related enzymes, and genes. The significance of rhamnolipids in composting as a method for resource reutilization was also emphasized, indicating their growing importance in this area (Shao et al., 2017).
Biotechnological and Industrial Applications
The review by Abdelmoneim H. Ali et al. (2016) presented a comprehensive overview of rhamnolipids, particularly focusing on their production, characterization, and various applications. The study highlighted the high surface activity of rhamnolipids and their extensive use in industries as emulsifiers, detergents, and antibiotics. The review also shed light on the production processes, identification techniques, and the broad spectrum of rhamnolipids' applications in fields ranging from bioremediation to food additives (Ali et al., 2016).
Gene Regulation and Bioproduction
Research on the gene regulation of rhamnolipid production in Pseudomonas aeruginosa, conducted by R. S. Reis et al. (2011), provided an in-depth understanding of the complex gene regulation network involved in rhamnolipid biosynthesis. The study reviewed the known gene regulatory factors in P. aeruginosa, encompassing proteins from quorum sensing systems, environmental response regulators, and global regulatory systems. The comprehensive review highlighted the intricate multilayer gene regulation mechanism that responds to diverse environmental and physiological signals, demonstrating the complexity and potential of rhamnolipid production in biotechnological applications (Reis et al., 2011).
Propriétés
Numéro CAS |
20188-83-4 |
|---|---|
Nom du produit |
Rhamnetin 3-rhamnoside |
Formule moléculaire |
C22H22O11 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(25)6-10(30-2)7-14(15)32-20(21)9-3-4-11(23)12(24)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
Clé InChI |
LOMXQCXSNSCLNP-UFGFRKJLSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Autres numéros CAS |
20188-83-4 |
Synonymes |
7-O-Methoxyquercetrin; 7-O-Methylquercetin 3-O-rhamnoside; Rhamnitrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







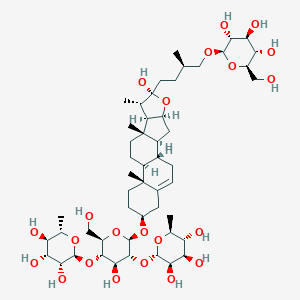

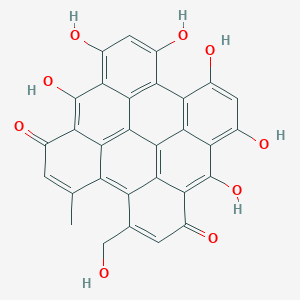
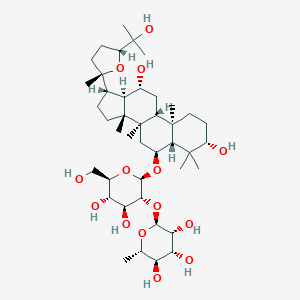
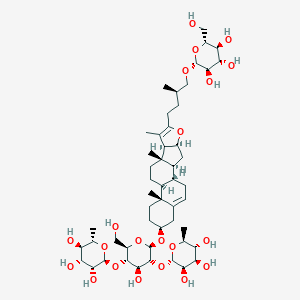


![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)

